

codeine phosphate sesquihydrate CAS number and chemical identifiers

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Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

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An In-depth Technical Guide to Codeine Phosphate Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine phosphate is an opioid agonist derived from the opium poppy (Papaver somniferum) or synthesized from morphine.[1] It is widely utilized in pharmaceutical formulations for its analgesic, antitussive, and antidiarrheal properties.[2] The sesquihydrate form indicates the presence of 1.5 molecules of water for every two molecules of codeine phosphate. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies for **codeine phosphate sesquihydrate**.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of an active pharmaceutical ingredient is fundamental for research and development. The following tables summarize the key chemical identifiers and physicochemical properties of **codeine phosphate sesquihydrate**.

Chemical Identifiers

The following table provides a comprehensive list of chemical identifiers for **codeine phosphate sesquihydrate**.



Identifier	Value
CAS Number	5913-76-8[3]
Molecular Formula	C36H54N2O17P2[3]
IUPAC Name	bis((4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl- 2,4,4a,7,7a,13-hexahydro-1H-4,12- methanobenzofuro[3,2-e]isoquinolin-7- ol);phosphoric acid;trihydrate[3]
InChI	InChI=1S/2C18H21NO3.2H3O4P.3H2O/c21-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;21-5(2,3)4;;;/h23-6,11-13,17,20H,7-9H2,1-2H3;2(H3,1,2,3,4);31H2/t211-,12+,13-,17-,18-;;;;;/m00/s1[3]
InChlKey	UDIMULCGRYVAIM-REWFBLHLSA-N
Canonical SMILES	CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C (C=C5)OC)O[C@H]3INVALID-LINK O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3INVALID-LINK O.O.O.O.OP(=O)(O)O.OP(=O)(O)O
PubChem CID	5492885
UNII	BKA0632GWS

Physicochemical Properties

The physicochemical properties of **codeine phosphate sesquihydrate** are detailed in the table below.



Property	Value
Molecular Weight	848.8 g/mol [3]
Appearance	White to yellowish-white crystals or crystalline powder[4]
Solubility	Freely soluble in water; slightly soluble in alcohol[4][5]
pKa (of Codeine)	8.21[1]
pH (1 in 10 solution)	3.0 - 5.0[4]
Melting Point	Decomposes around 240 °C[2]
Optical Rotation	[α] ²⁰ D: -98° to -102° (anhydrous basis)[4]

Mechanism of Action and Metabolism

Codeine itself is a prodrug with weak affinity for opioid receptors.[6] Its therapeutic effects are primarily mediated through its metabolic conversion to morphine.

Metabolic Pathway

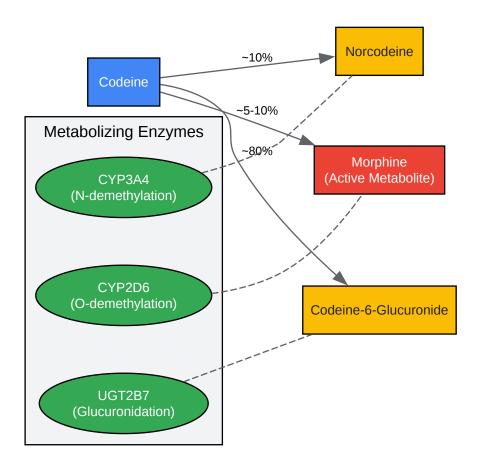
The metabolism of codeine occurs predominantly in the liver via several enzymatic pathways. [6][7] The primary routes are:

- O-demethylation: Approximately 5-10% of codeine is converted to its active metabolite, morphine, by the cytochrome P450 enzyme CYP2D6.[8] Morphine is a potent agonist of the mu-opioid receptor.
- Glucuronidation: The majority of codeine (around 80%) is conjugated with glucuronic acid by the enzyme UGT2B7 to form codeine-6-glucuronide, which has minimal analgesic activity.[6]
 [9]
- N-demethylation: A smaller portion of codeine is metabolized by CYP3A4 to norcodeine.

The genetic polymorphism of the CYP2D6 enzyme leads to significant inter-individual variability in the rate of morphine formation, affecting both the efficacy and safety of codeine.[10]



Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers.[10]



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Metabolic pathway of codeine.

Signaling Pathway

The analgesic, antitussive, and antidiarrheal effects of codeine are mediated by the binding of its active metabolite, morphine, to mu-opioid receptors, which are G-protein coupled receptors located in the central nervous system (CNS) and other tissues.[11][12]

The binding of morphine to mu-opioid receptors triggers a cascade of intracellular events:

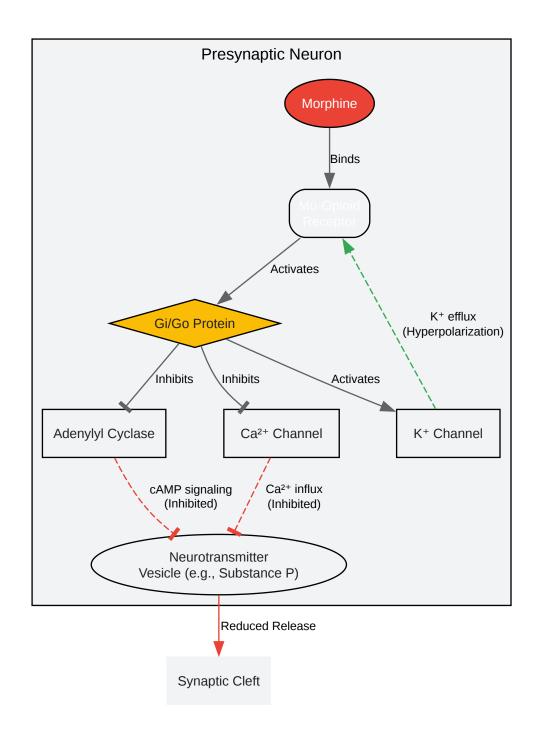
- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits the opening of N-type



voltage-gated calcium channels.[12]

 Reduced Neurotransmitter Release: The overall effect is a reduction in neuronal excitability and a decreased release of nociceptive neurotransmitters such as substance P, GABA, and dopamine.[12]

In the medulla, this action on the cough center suppresses the cough reflex.[11] In the gastrointestinal tract, it reduces intestinal motility.[11]





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Signaling at the mu-opioid receptor.

Experimental Protocols

The quality control and analysis of **codeine phosphate sesquihydrate** in pharmaceutical formulations and biological matrices are crucial. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common analytical techniques employed.[13]

UHPLC Method for Impurity Profiling

This section details a representative UHPLC method for the separation and determination of codeine phosphate hemihydrate and its impurities in a tablet dosage form.[14]

- Instrumentation: Waters Acquity UHPLC system with a TUV or PDA detector.
- Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 μm particle size.
- Mobile Phase:
 - Component A: Aqueous buffer (e.g., 1% o-phosphoric acid in water, pH adjusted).
 - Component B: Acetonitrile.
- Elution Mode: Gradient elution.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 5 μL.
- Detection Wavelength: 245 nm.

Sample Preparation:

Weigh and crush a representative number of tablets (e.g., 20) to obtain a fine powder.

Foundational & Exploratory

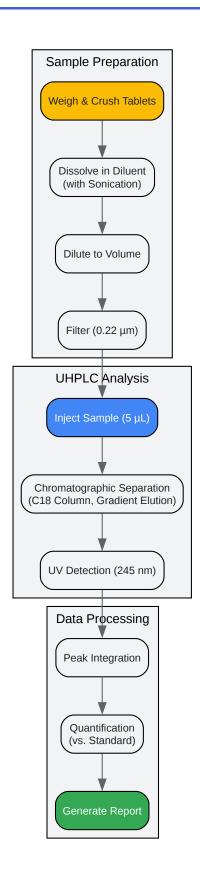




- Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.
- Add a diluent (e.g., a mixture of mobile phase components) and sonicate to dissolve the active ingredient.
- Dilute to volume with the diluent.
- Filter the solution through a suitable syringe filter (e.g., 0.22 μm) before injection.

This method is validated according to ICH guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[14]





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Analytical workflow for UHPLC analysis.



Conclusion

This technical guide has provided a detailed overview of **codeine phosphate sesquihydrate**, encompassing its chemical identifiers, physicochemical properties, and complex pharmacological profile. The metabolic conversion of codeine to morphine via CYP2D6 is a critical factor influencing its therapeutic action and variability in patient response. The mechanism of action through the mu-opioid receptor is well-characterized. Furthermore, robust analytical methods, such as UHPLC, are essential for ensuring the quality and purity of pharmaceutical products containing this active ingredient. This comprehensive information serves as a valuable resource for professionals engaged in the research, development, and quality control of codeine-based medicines.

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